molecular formula C19H18N4O4 B2937562 N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-04-9

N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No. B2937562
CAS RN: 923140-04-9
M. Wt: 366.377
InChI Key: DBBYEUCKUOPPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPI-2, which stands for Matrix Metalloproteinase Inhibitor-2. MMPI-2 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling and repair. MMPs are involved in a wide range of physiological processes, including wound healing, angiogenesis, and cancer metastasis.

Mechanism Of Action

MMPI-2 works by inhibiting the activity of MMPs, which are enzymes that break down the extracellular matrix (ECM) in tissues. MMPs are involved in tissue remodeling and repair, but their activity can also contribute to disease progression. By inhibiting MMP activity, MMPI-2 can reduce tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
MMPI-2 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, MMPI-2 has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. In cardiovascular disease models, MMPI-2 has been shown to reduce the progression of atherosclerosis by reducing the activity of MMPs in the arterial wall. MMPI-2 has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

MMPI-2 has several advantages for use in scientific research. It is a potent inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in disease progression. MMPI-2 is also relatively easy to synthesize and can be produced in high yields and purity. However, MMPI-2 also has some limitations. It is a relatively large molecule, which can make it difficult to penetrate cell membranes. MMPI-2 also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on MMPI-2. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the development of MMP inhibitors that can penetrate cell membranes more effectively. MMPI-2 may also be useful as a tool for studying the role of MMPs in other disease processes, such as inflammation and fibrosis. Overall, MMPI-2 has potential applications in a wide range of scientific research areas, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of MMPI-2 involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with phthalic anhydride to form 3-methoxybenzylphthalimide. This intermediate is then reacted with ethylenediamine to form the final product, MMPI-2. The synthesis of MMPI-2 has been optimized to produce high yields and purity, which is essential for its use in scientific research.

Scientific Research Applications

MMPI-2 has been studied for its potential applications in a wide range of scientific research areas, including cancer, cardiovascular disease, and neurological disorders. MMPs are known to play a critical role in cancer progression and metastasis, and MMPI-2 has been shown to inhibit the activity of MMPs in cancer cells. This inhibition can lead to a reduction in tumor growth and metastasis, making MMPI-2 a promising candidate for cancer therapy.
In addition to cancer, MMPI-2 has also been studied for its potential applications in cardiovascular disease. MMPs are involved in the development of atherosclerosis, and MMPI-2 has been shown to reduce the progression of this disease in animal models. MMPI-2 has also been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-13-6-4-5-12(9-13)10-20-18(25)19(26)21-11-16-14-7-2-3-8-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBYEUCKUOPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

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